molecular formula C15H23ClN2O B6362167 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane CAS No. 1240564-66-2

1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane

Cat. No.: B6362167
CAS No.: 1240564-66-2
M. Wt: 282.81 g/mol
InChI Key: HLJRCLKMSPNCEW-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a 2-chlorophenoxy group attached to a butyl chain, which is further linked to a diazepane ring

Preparation Methods

The synthesis of 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the 2-chlorophenoxybutyl intermediate: This step involves the reaction of 2-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Cyclization to form the diazepane ring: The 2-chlorophenoxybutyl intermediate is then reacted with ethylenediamine under reflux conditions to form the diazepane ring. This step may require a catalyst such as palladium on carbon to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of drugs for treating various diseases, including neurological disorders and cancers.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other functional materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or inhibitor, blocking the activity of certain proteins involved in disease pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane can be compared with other similar compounds, such as:

    1-[4-(2-Chlorophenoxy)butyl]imidazole: This compound has a similar structure but contains an imidazole ring instead of a diazepane ring. It is used in different applications, including as an antifungal agent.

    4-(2-Chlorophenoxy)butyl thiocyanate: This compound contains a thiocyanate group instead of a diazepane ring. It is used in chemical synthesis and as an intermediate in the production of other compounds.

    2-[1-[[2-(4-chlorophenoxy)propoxy]imino]butyl]-3-thiazole: This compound has a thiazole ring and is used as an agrochemical for controlling plant diseases.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its diazepane ring provides unique binding interactions and stability, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c16-14-6-1-2-7-15(14)19-13-4-3-10-18-11-5-8-17-9-12-18/h1-2,6-7,17H,3-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJRCLKMSPNCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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